molecular formula C31H42N2O3 B282234 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282234
M. Wt: 490.7 g/mol
InChI Key: YAGLKELFQGRJNG-ORIPQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act by binding to specific targets in cells and altering their function. For example, in photodynamic therapy, the compound is activated by light and produces reactive oxygen species that damage cancer cells.
Biochemical and Physiological Effects:
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines in cells. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its versatility. It can be used for various applications, including fluorescence imaging, photodynamic therapy, and drug development. Additionally, it has shown promising results in various scientific research applications.
One of the limitations of using 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential as a fluorescent probe for detecting zinc ions in biological samples. Another direction is to explore its potential as a photosensitizer for treating cancer. Additionally, further research is needed to fully understand its mechanism of action and potential applications in treating Alzheimer's disease and other neurodegenerative disorders. Finally, research is needed to optimize its synthesis method and improve its purity and yield.

Synthesis Methods

The synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved using various methods. One of the most commonly used methods is the reaction of 4-benzoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with dibutylamine and isopropylphenylboronic acid in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. It has been used as a fluorescent probe to detect zinc ions in biological samples. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential in treating Alzheimer's disease and as an anti-inflammatory agent.

properties

Molecular Formula

C31H42N2O3

Molecular Weight

490.7 g/mol

IUPAC Name

(4E)-1-[3-(dibutylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H42N2O3/c1-5-7-19-32(20-8-6-2)21-12-22-33-28(25-17-15-24(16-18-25)23(3)4)27(30(35)31(33)36)29(34)26-13-10-9-11-14-26/h9-11,13-18,23,28,34H,5-8,12,19-22H2,1-4H3/b29-27+

InChI Key

YAGLKELFQGRJNG-ORIPQNMZSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)C

SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)C

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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